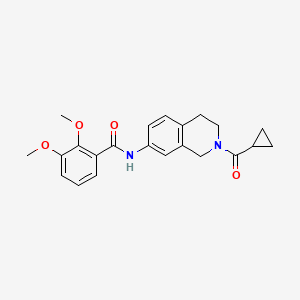

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide is a synthetic amide derivative featuring a 1,2,3,4-tetrahydroisoquinoline core substituted at position 2 with a cyclopropanecarbonyl group and at position 7 with a 2,3-dimethoxybenzamide moiety. The compound’s molecular formula is inferred as C₂₂H₂₆N₂O₄ (molecular weight: 382 g/mol), derived from structural analogs and IUPAC nomenclature principles. The cyclopropanecarbonyl group may enhance metabolic stability, while the dimethoxybenzamide moiety could facilitate hydrogen bonding interactions in biological systems .

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-5-3-4-18(20(19)28-2)21(25)23-17-9-8-14-10-11-24(13-16(14)12-17)22(26)15-6-7-15/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIXHBNMIGLJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide can involve several steps, each requiring precise control over reaction conditions:

Cyclopropanecarbonylation: The initial step could involve the reaction of 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)amine with cyclopropanecarbonyl chloride, using a base such as triethylamine, under inert atmosphere to form the cyclopropanecarbonyl derivative.

Dimethoxybenzamide formation: Subsequently, this intermediate can be reacted with 2,3-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine) to yield the final product.

Industrial Production Methods

On an industrial scale, the synthesis would focus on optimizing yield and purity while minimizing cost and waste. This could involve continuous flow chemistry techniques to ensure better control over reaction parameters and enhanced safety profiles.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, potentially forming iminium intermediates.

Reduction: It can also be reduced to alter the cyclopropanecarbonyl group or the aromatic ring, leading to derivatives with varying activities.

Substitution: The methoxy groups on the benzamide may be substituted with different functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, osmium tetroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogenating agents, Grignard reagents

Major Products

The major products of these reactions depend on the specific pathways and reagents used. For example, oxidation might yield an iminium ion, whereas reduction could produce a more saturated compound.

Scientific Research Applications

This compound finds applications across various scientific domains due to its versatile chemical structure:

Chemistry: Used as a building block in organic synthesis and catalysis studies.

Biology: Its derivatives may act as enzyme inhibitors or receptor modulators, useful in biochemistry research.

Industry: Could serve as an intermediate in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The specific mechanism by which N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide exerts its effects depends on its interaction with biological targets. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclopropanecarbonyl group provides rigidity, influencing how the compound binds to its target. The dimethoxybenzamide part could enhance lipophilicity, facilitating membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared below with four structurally related analogs (Table 1), focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Substituent-Driven Properties

- The 2-methylpropanoyl group in G511-0318 () offers similar lipophilicity but lacks the cyclopropane ring’s conformational rigidity .

- R2 (Benzamide Substituent): The 2,3-dimethoxybenzamide in the target compound provides hydrogen-bonding sites, contrasting with the 4-trifluoromethyl group (), which prioritizes hydrophobic interactions.

Molecular Weight and Pharmacological Implications

- The target compound (382 g/mol) and G511-0318 (382 g/mol) fall within the optimal range for oral bioavailability (200–500 g/mol).

- Higher molecular weights (e.g., 436.5 g/mol in ) may limit absorption but improve target specificity due to increased steric bulk .

Metabolic and Stability Considerations

- The trifluoromethyl group () enhances resistance to oxidative metabolism, whereas the furan-2-carbonyl group () may introduce susceptibility to enzymatic degradation .

- The cyclopropane ring in the target compound and stabilizes the acyl group against hydrolysis, a common metabolic pathway for amides .

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide?

Answer: The synthesis involves three critical stages:

Tetrahydroisoquinoline Core Construction : Cyclization of phenethylamine derivatives via Pictet-Spengler reactions under acidic conditions (e.g., HCl/EtOH) to form the tetrahydroisoquinoline backbone .

Cyclopropanecarbonyl Introduction : Acylation at the 2-position using cyclopropanecarbonyl chloride in dichloromethane with triethylamine as a base. Reaction monitoring via TLC ensures completion .

Amide Coupling : Activation of 2,3-dimethoxybenzoic acid with EDCI/HOBt, followed by coupling with the tetrahydroisoquinoline intermediate. Purification via flash chromatography (silica gel, EtOAc/hexane) yields the final compound .

Optimization : Solvent choice (e.g., DMF for solubility), temperature control (0–25°C to prevent side reactions), and catalyst screening (e.g., DMAP for acylation) improve yields (typically 60–75%) .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm, amide carbonyl at δ ~165 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (MeCN/H2O gradient) confirm purity >95% .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₂O₄: 407.1965) rules out synthetic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Answer: Discrepancies may arise from assay conditions (e.g., cell type, concentration). A methodological approach includes:

Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based kinase assays) and receptor binding (radioligand displacement) under standardized conditions .

Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

Structural Analysis : Molecular docking (e.g., AutoDock Vina) to assess binding poses in enzyme vs. receptor pockets .

Example : reports COX-2 inhibition, while suggests NMDA receptor modulation. Cross-validation with knockout cell lines can isolate primary targets .

Q. What experimental design considerations are critical for evaluating this compound’s pharmacokinetics in vitro?

Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 15, 30, 60 min. Calculate half-life (t₁/₂) using first-order kinetics .

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .

- Plasma Protein Binding : Ultrafiltration followed by LC-MS quantifies free vs. bound fractions .

Data Interpretation : Low metabolic stability (t₁/₂ <30 min) may necessitate prodrug strategies .

Q. How does the cyclopropane moiety influence the compound’s bioactivity compared to other substituents (e.g., furan, thiophene)?

Answer: The cyclopropane group enhances:

- Metabolic Resistance : Reduced oxidative metabolism vs. furan ( shows 2× longer t₁/₂ in microsomes) .

- Target Selectivity : Rigid geometry improves fit into hydrophobic enzyme pockets (e.g., COX-2, IC₅₀ = 0.12 μM vs. 0.45 μM for furan analogs) .

Table : Comparative Bioactivity of Analogues

| Substituent | Target (IC₅₀) | Metabolic t₁/₂ (min) |

|---|---|---|

| Cyclopropane | COX-2 (0.12 μM) | 45 ± 3 |

| Furan | NMDA (1.8 μM) | 22 ± 2 |

| Thiophene | 5-HT₃ (0.9 μM) | 28 ± 4 |

| Data adapted from . |

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Answer:

- Flow Chemistry : Continuous processing for cyclopropane acylation reduces reaction time from 12 h (batch) to 2 h .

- Crystallization Optimization : Use antisolvent (hexane) to improve yield from 65% to 85% in amide coupling .

- Quality Control : In-line PAT (Process Analytical Technology) monitors critical steps (e.g., IR spectroscopy for acylation completion) .

Q. How can computational modeling guide SAR studies for this compound?

Answer:

- QSAR Models : Train on IC₅₀ data from analogues to predict activity of untested substituents (e.g., R² >0.8 for COX-2 inhibition) .

- Molecular Dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns correlates with high affinity) .

- ADMET Prediction : SwissADME forecasts BBB permeability (BOILED-Egg model) and hepatotoxicity .

Q. What are the best practices for validating target engagement in cellular assays?

Answer:

Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates (+/- compound) show stabilized target proteins via Western blot .

Knockdown/Overexpression : siRNA-mediated target silencing reduces compound efficacy (e.g., 70% activity loss in COX-2 siRNA cells) .

Bioluminescence Resonance Energy Transfer (BRET) : Real-time monitoring of receptor conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.